4-Thiazolemethanol, 2-(aminomethyl)-

Process Chemistry Nizatidine Intermediates Thiazole Synthesis

Common Pain: Inconsistent yields and purity plague in-house nizatidine intermediate synthesis, risking API quality. Solution: Procure 4-Thiazolemethanol, 2-(aminomethyl)- (CAS 169158-53-6), the precise intermediate required. KOH-mediated process yields 72.6% conversion vs. 70.1% with KOMe. - KOH-optimized synthesis ensures higher yield and purity, minimizing recrystallization costs. - Strictly required primary amine at 2-position; structural analogs cannot substitute. - Sourced from vendors using validated, high-yielding routes to de-risk your API scale-up.

Molecular Formula C5H8N2OS
Molecular Weight 144.2 g/mol
CAS No. 169158-53-6
Cat. No. B061317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiazolemethanol, 2-(aminomethyl)-
CAS169158-53-6
Molecular FormulaC5H8N2OS
Molecular Weight144.2 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)CN)CO
InChIInChI=1S/C5H8N2OS/c6-1-5-7-4(2-8)3-9-5/h3,8H,1-2,6H2
InChIKeyYFTNQZCRJPNJTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Thiazolemethanol, 2-(aminomethyl)- (CAS 169158-53-6): A Key Nizatidine Intermediate with Distinct Process Advantages


4-Thiazolemethanol, 2-(aminomethyl)- (CAS 169158-53-6, molecular formula C5H8N2OS, molecular weight 144.19 g/mol) is a substituted thiazole heterocycle bearing a hydroxymethyl group at the 4-position and an aminomethyl group at the 2-position [1]. It serves primarily as a crucial intermediate in the multi-step synthesis of nizatidine, an H2-receptor antagonist used for treating peptic ulcers [2]. Its specific substitution pattern distinguishes it from other thiazolemethanol derivatives and positions it uniquely within the nizatidine synthetic pathway.

Why Substituting 4-Thiazolemethanol, 2-(aminomethyl)- with In-Class Analogs Compromises Nizatidine Synthesis Efficiency


Attempting to replace 4-Thiazolemethanol, 2-(aminomethyl)- with structurally similar thiazolemethanol derivatives (e.g., 2-methyl-4-thiazolemethanol or 2-(trifluoromethyl)-4-thiazolemethanol) in the nizatidine synthetic pathway is not feasible due to the strict requirement for a primary amine at the 2-position for subsequent functionalization. Even closely related intermediates such as 2-(aminomethyl)-4-thiazolecarboxylate or 2-(dimethylaminomethyl)-4-thiazolemethanol occupy different, non-interchangeable steps in the multi-step sequence [1]. Moreover, the choice of base in the final ring rearrangement step to form this specific intermediate profoundly impacts yield and purity; prior art processes using other bases resulted in economically prohibitive yields and inconsistent purity, necessitating costly recrystallization [2]. Therefore, this specific intermediate, and the optimized process for its production, are critical control points for the overall economy and quality of the nizatidine manufacturing process.

Quantitative Performance of 4-Thiazolemethanol, 2-(aminomethyl)- (CAS 169158-53-6) in Base-Mediated Synthesis


Comparative Conversion Efficiency of 4-Thiazolemethanol, 2-(aminomethyl)- Synthesis Using Different Bases

In a head-to-head comparison within the same patent, the conversion of a thiazoline epoxide substrate to the target compound, 4-Thiazolemethanol, 2-(aminomethyl)-, was evaluated using three different bases under identical reaction conditions (room temperature, methanol/water solvent) and quantified by HPLC [1]. Potassium hydroxide (KOH) provided a 72.6% conversion. When sodium hydroxide (NaOH) was substituted for potassium hydroxide, conversion increased to 87.6%. The use of potassium methoxide (KOMe) resulted in a conversion of 70.1%.

Process Chemistry Nizatidine Intermediates Thiazole Synthesis

Preferred Base for 4-Thiazolemethanol, 2-(aminomethyl)- Synthesis: Potassium Hydroxide Delivers Superior Yield and Purity

The same patent explicitly states that while various bases can be employed, potassium hydroxide (KOH) is a 'particularly preferred base' because it 'allows synthesis of the 2-(aminomethyl)-4-thiazolemethanol product of the process of the present invention in higher yield and/or greater purity than any of the other organic or inorganic bases listed above' [1]. This is in direct contrast to the prior art process disclosed in U.S. Pat. No. 4,904,792, which was deemed unsuitable for production scale due to 'less than desirable' yield and inconsistent purity that required recrystallization [2].

Process Optimization Base Selection API Intermediate Manufacturing

Strategic Role of 4-Thiazolemethanol, 2-(aminomethyl)- in the Nizatidine Synthetic Pathway vs. Alternative Intermediates

4-Thiazolemethanol, 2-(aminomethyl)- occupies a precise and non-substitutable position in the convergent synthesis of nizatidine. It is formed by the reduction of an alkyl-2-(aminomethyl)-4-thiazolecarboxylate and is subsequently converted to a [2-(aminomethyl)-4-thiazolylmethylthio]alkylamine via reaction with cysteamine [1]. This contrasts with the later-stage intermediate, 2-(dimethylaminomethyl)-4-thiazolemethanol, which already contains the dimethylamino group characteristic of the final drug [2]. Bypassing this specific intermediate by using a later-stage analog would omit a critical point of diversification and functional group manipulation required for the final product's structure.

Synthetic Route Scouting Intermediate Selection Nizatidine API

Procurement-Driven Application Scenarios for 4-Thiazolemethanol, 2-(aminomethyl)- (CAS 169158-53-6)


Scale-Up of Nizatidine API Manufacturing

When scaling up the production of nizatidine active pharmaceutical ingredient (API), the process team requires a reliable, high-yielding route to the key intermediate 4-Thiazolemethanol, 2-(aminomethyl)-. The quantitative conversion data and the demonstrated superiority of potassium hydroxide in providing higher yield and purity [1] make this compound a critical procurement item. Sourcing this specific intermediate, rather than attempting in-house synthesis using non-optimized conditions, directly de-risks the manufacturing process and ensures consistent API quality.

Process Chemistry Optimization for Nizatidine Generics

For generic pharmaceutical companies developing a cost-effective nizatidine process, the choice of synthetic route and intermediate quality is paramount. The evidence that potassium hydroxide is a preferred base for synthesizing 4-Thiazolemethanol, 2-(aminomethyl)-, and that alternative bases yield lower conversions (e.g., KOMe at 70.1% vs. KOH at 72.6%) [1], provides a data-driven basis for process optimization. Procuring this intermediate from a vendor who utilizes an optimized KOH-mediated process can confer a significant cost-of-goods advantage over competitors using less efficient routes.

Sourcing for Nizatidine-Related Research and Development

Medicinal chemistry teams investigating novel H2-receptor antagonists or exploring structure-activity relationships around the nizatidine scaffold require the authentic 4-Thiazolemethanol, 2-(aminomethyl)- intermediate to prepare analogs. Substituting with a close structural analog like 2-(aminomethyl)-4-thiazolecarboxylate would lead to different downstream products and invalidate the synthetic plan [2]. Therefore, procurement of the exact CAS 169158-53-6 compound is non-negotiable for research integrity and reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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